N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
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Overview
Description
“N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the nitrobenzyl group: This step may involve nucleophilic substitution reactions using nitrobenzyl halides.
Attachment of the chlorophenethyl group: This can be done through amide bond formation using chlorophenethylamine and appropriate coupling reagents.
Final modifications: Any additional functional groups can be introduced through standard organic reactions such as reduction, oxidation, or substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may further react to form various substituted products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can serve as a precursor for the synthesis of new thienopyrimidine derivatives with potential biological activities.
Biology
Biological assays: The compound can be used in various biological assays to study its effects on different biological targets.
Medicine
Drug development: Due to its potential biological activities, the compound may be investigated for its therapeutic potential in treating various diseases.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures.
Uniqueness
The uniqueness of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H21ClN4O5S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21ClN4O5S/c25-18-6-4-16(5-7-18)8-11-26-21(30)9-12-27-23(31)22-20(10-13-35-22)28(24(27)32)15-17-2-1-3-19(14-17)29(33)34/h1-7,10,13-14H,8-9,11-12,15H2,(H,26,30) |
InChI Key |
PRDNUBVMQBATSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
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